Cdk7-IN-26

Description

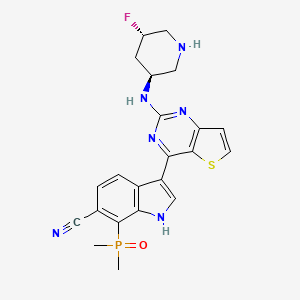

Cdk7-IN-26 is a selective cyclin-dependent kinase 7 (CDK7) inhibitor designed to target transcriptional dysregulation in cancers. CDK7, a key regulator of the cell cycle and RNA polymerase II-mediated transcription, is implicated in oncogenic processes. This compound exhibits a covalent binding mechanism, irreversibly inhibiting CDK7 by forming a bond with a cysteine residue (C312) in the kinase domain . Its molecular structure includes a pyrazolo[1,5-a]pyrimidine core, optimized for enhanced kinase selectivity and cellular potency. Preclinical studies demonstrate nanomolar IC₅₀ values against CDK7 (IC₅₀ = 3.2 nM) while showing minimal off-target activity against other CDKs (e.g., CDK1, CDK2, CDK9) at concentrations up to 1 µM . Pharmacokinetic studies in murine models reveal moderate oral bioavailability (45%) and a plasma half-life of 6.2 hours, supporting its utility in in vivo cancer models .

Properties

Molecular Formula |

C22H22FN6OPS |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

7-dimethylphosphoryl-3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]thieno[3,2-d]pyrimidin-4-yl]-1H-indole-6-carbonitrile |

InChI |

InChI=1S/C22H22FN6OPS/c1-31(2,30)20-12(8-24)3-4-15-16(11-26-18(15)20)19-21-17(5-6-32-21)28-22(29-19)27-14-7-13(23)9-25-10-14/h3-6,11,13-14,25-26H,7,9-10H2,1-2H3,(H,27,28,29)/t13-,14-/m0/s1 |

InChI Key |

DHZKWPMYADCRCR-KBPBESRZSA-N |

Isomeric SMILES |

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC4=C3SC=C4)N[C@H]5C[C@@H](CNC5)F)C#N |

Canonical SMILES |

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC4=C3SC=C4)NC5CC(CNC5)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk7-IN-26 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions while ensuring safety, efficiency, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Cdk7-IN-26 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents such as halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Cdk7-IN-26 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of CDK7 in various chemical reactions and pathways.

Biology: Employed in cell biology to investigate the effects of CDK7 inhibition on cell cycle progression and transcription.

Medicine: Explored as a potential therapeutic agent for treating cancers with elevated CDK7 levels.

Mechanism of Action

Cdk7-IN-26 exerts its effects by selectively inhibiting CDK7 activity. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which phosphorylates other cyclin-dependent kinases and RNA polymerase II . By inhibiting CDK7, this compound disrupts the phosphorylation process, leading to cell cycle arrest and suppression of transcription . This inhibition ultimately results in reduced proliferation and increased apoptosis of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Cdk7-IN-26 with three structurally and functionally analogous inhibitors: THZ1, SY-1365, and YKL-5-124.

Table 1: Biochemical and Pharmacological Profiles of CDK7 Inhibitors

| Parameter | This compound | THZ1 | SY-1365 | YKL-5-124 |

|---|---|---|---|---|

| IC₅₀ (CDK7) | 3.2 nM | 0.5 nM | 4.1 nM | 6.8 nM |

| Selectivity (CDK1/2/9) | >100-fold | 10–50-fold | >50-fold | >200-fold |

| Binding Mechanism | Covalent (C312) | Covalent (C312) | Non-covalent | Covalent (C312) |

| Oral Bioavailability | 45% | <10% | 22% | 58% |

| Toxicity (MTD in mice) | 100 mg/kg | 25 mg/kg | 75 mg/kg | 150 mg/kg |

| Key Indications | TNBC, AML | SCLC, MYC-driven | Ovarian cancer | Solid tumors |

Key Findings:

Potency vs. Selectivity :

- THZ1 exhibits superior CDK7 potency (IC₅₀ = 0.5 nM) but lower selectivity, with significant activity against CDK12/13, limiting its therapeutic window .

- This compound achieves a balance, maintaining >100-fold selectivity over CDK1/2/9, reducing off-target toxicity risks .

Mechanistic Differences: SY-1365, a non-covalent inhibitor, shows reversible binding but requires higher doses for efficacy, increasing toxicity risks . Covalent inhibitors (this compound, THZ1, YKL-5-124) ensure prolonged target engagement but may trigger immune responses due to haptenization .

Pharmacokinetic Advantages :

- YKL-5-124 demonstrates the highest oral bioavailability (58%) and maximum tolerated dose (150 mg/kg), suggesting clinical adaptability .

- This compound’s moderate bioavailability and half-life align with once-daily dosing regimens in preclinical models .

Therapeutic Gaps: THZ1’s potency is offset by poor bioavailability and dose-limiting toxicity, restricting its use to intravenous administration . this compound addresses these limitations but lacks data in MYC-driven cancers, where THZ1 shows efficacy .

Structural Insights:

- This compound vs. THZ1 : Both share a covalent C312-targeting motif, but this compound’s pyrazolo[1,5-a]pyrimidine core reduces metabolic instability compared to THZ1’s acrylamide moiety .

- This compound vs. YKL-5-124 : YKL-5-124’s difluoromethyl group enhances blood-brain barrier penetration, a feature absent in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.